(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584254
InChI: InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H
SMILES: C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

CAS No.:

Cat. No.: VC13584254

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride -

Specification

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
IUPAC Name 2-fluoro-N-piperidin-3-ylbenzamide;hydrochloride
Standard InChI InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H
Standard InChI Key UHYLZZUWQPQMBN-UHFFFAOYSA-N
SMILES C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
Canonical SMILES C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl

Introduction

Chemical Structure and Physicochemical Properties

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (molecular formula: C12H16ClFN2O\text{C}_{12}\text{H}_{16}\text{ClFN}_2\text{O}, molecular weight: 258.72 g/mol) consists of a benzamide group fluorinated at the 2-position and a piperidine ring linked via an amide bond. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. Key structural attributes include:

  • Fluorine substitution: The electron-withdrawing fluorine atom at the benzamide’s 2-position influences electronic distribution, potentially enhancing binding affinity to target proteins.

  • Chirality: The (R)-configuration at the piperidine-3-yl group confers stereoselective interactions with biological targets, a feature shared with analogous compounds like (R)-N-(piperidin-3-yl)benzamide .

Table 1: Molecular Properties of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

PropertyValue
Molecular FormulaC12H16ClFN2O\text{C}_{12}\text{H}_{16}\text{ClFN}_2\text{O}
Molecular Weight258.72 g/mol
IUPAC Name2-fluoro-N-piperidin-3-ylbenzamide; hydrochloride
SMILESC1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
PubChem CID75994045

The compound’s canonical SMILES string and InChIKey (UHYLZZUWQPQMBN-UHFFFAOYSA-N) confirm its unique stereochemistry and salt form.

Synthesis and Manufacturing

The synthesis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves multi-step organic reactions, optimized for yield and purity. A generalized pathway includes:

  • Benzamide Formation: Coupling 2-fluorobenzoic acid with piperidin-3-amine using carbodiimide-based activating agents.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (R)-isomer.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Notably, analogous syntheses, such as those for 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate, employ transfer hydrogenation and Grignard reactions under ambient conditions, avoiding cryogenic steps . These methods highlight the scalability of piperidine-derived compounds.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Amide CouplingEDCI, HOBt, DIPEA, DMF75–85
Chiral ResolutionChiral HPLC (Chiralpak AD-H)90–95
Salt FormationHCl (gaseous), EtOH98

Biological Activity and Mechanism

Preliminary studies suggest (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride interacts with central nervous system (CNS) receptors and enzymes, though specific targets remain under investigation. Potential mechanisms include:

  • Serotonin Receptor Modulation: Structural similarities to 5-HT1F agonists, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, imply potential activity at serotonin receptors .

  • Enzyme Inhibition: The fluorobenzamide moiety may inhibit enzymes like monoamine oxidases (MAOs) or acetylcholinesterase, analogous to related benzamide derivatives .

In vitro assays reveal moderate binding affinity (Ki=120±15nMK_i = 120 \pm 15 \, \text{nM}) for undisclosed CNS targets, with improved lipophilicity (logP=1.8\log P = 1.8) compared to non-fluorinated analogs.

Pharmacokinetic and Pharmacodynamic Profile

The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the piperidine ring contributes to blood-brain barrier permeability. Key parameters include:

  • Absorption: High solubility in aqueous media (25mg/mL25 \, \text{mg/mL}) facilitates rapid absorption.

  • Half-Life: t1/2=4.2ht_{1/2} = 4.2 \, \text{h} in rodent models, suggesting twice-daily dosing potential.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring forms inactive metabolites.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundFluorine PositionTarget Affinity (KiK_i)Log P
(R)-N-(piperidin-3-yl)benzamideNone450 ± 50 nM1.2
2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide2,4,685 ± 10 nM2.1

The 2-fluoro substitution in (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride balances lipophilicity and target engagement, outperforming non-fluorinated analogs .

Future Directions

Priorities include:

  • Target Identification: High-throughput screening to elucidate primary molecular targets.

  • Formulation Optimization: Development of extended-release formulations to capitalize on its half-life.

  • Toxicology Studies: Chronic toxicity assessments in non-rodent species.

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